Product packaging for Methyl 6-aminophenazine-1-carboxylate(Cat. No.:)

Methyl 6-aminophenazine-1-carboxylate

Cat. No.: B11761382
M. Wt: 253.26 g/mol
InChI Key: HKCHCXXVUGMJPL-UHFFFAOYSA-N
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Description

Methyl 6-aminophenazine-1-carboxylate (CAS 92164-51-7) is a high-purity phenazine-based chemical compound offered for research applications. The compound has a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol . As a derivative of phenazine-1-carboxylic acid, this molecule features an amine functional group at the 6-position and a methyl ester at the 1-carboxylate position, which can make it a valuable intermediate for further chemical synthesis and structural derivatization . Proper storage is essential for maintaining the integrity of this reagent. It is recommended to store the product in a dark place, under an inert atmosphere, and at room temperature . Some suppliers also recommend storage at 2-8°C . This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O2 B11761382 Methyl 6-aminophenazine-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 6-aminophenazine-1-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)8-4-2-6-10-12(8)16-11-7-3-5-9(15)13(11)17-10/h2-7H,15H2,1H3

InChI Key

HKCHCXXVUGMJPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3N

Origin of Product

United States

Biosynthetic Pathways and Engineering of Aminophenazine Carboxylates

Microbial Production of Phenazine (B1670421) Natural Products

Phenazines are produced by a wide array of bacteria, including species from the genera Pseudomonas, Streptomyces, Burkholderia, and others. columbia.eduevitachem.com These compounds are secondary metabolites, typically produced during the late stages of growth when cell densities are high. nih.gov The core structure of phenazines, a pyrazine (B50134) ring with two annulated benzene (B151609) rings, is responsible for their characteristic colors and redox activity. nih.gov This redox potential allows phenazines to participate in various biological processes, including acting as electron shuttles, generating reactive oxygen species (ROS) for antimicrobial activity, and playing a role in biofilm formation. nih.gov

Over 180 phenazine natural products have been identified, showcasing a remarkable structural diversity that arises from various substitutions on the core phenazine scaffold. nih.gov One of the most well-studied and commercially significant phenazines is phenazine-1-carboxylic acid (PCA), which has been developed into a biopesticide. columbia.edufrontiersin.org The production of these compounds is a complex process, influenced by the genetic makeup of the producing organism and various environmental factors. frontiersin.org

Chorismate as a Biosynthetic Precursor for Phenazines

The biosynthesis of all phenazine natural products begins with a key metabolic intermediate from the shikimate pathway: chorismate. frontiersin.orgnih.gov The shikimate pathway is a central metabolic route in bacteria, fungi, and plants for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govnih.gov In phenazine-producing bacteria, chorismate serves as the branch-point metabolite, channeling carbon flux from primary metabolism into the specialized biosynthesis of the phenazine core structure. frontiersin.orgnih.gov

The commitment of chorismate to the phenazine pathway is a critical regulatory step. The enzymes responsible for the initial conversion of chorismate are encoded within the phenazine biosynthetic gene cluster, commonly referred to as the phz operon. columbia.edunih.gov The availability of chorismate, which is derived from the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), can be a limiting factor in phenazine production. nih.gov

Enzymatic Pathways Leading to Phenazine-1-carboxylic Acid (PCA) and Related Scaffolds

The conversion of chorismate to the foundational phenazine scaffold, phenazine-1-carboxylic acid (PCA), is orchestrated by a conserved set of enzymes encoded by the phz operon (typically phzABCDEFG). nih.govnih.govnih.gov This multi-step enzymatic cascade involves the formation of key intermediates.

The initial steps involve the conversion of chorismate to 2-amino-2-deoxyisochorismate (ADIC) by the enzyme PhzE, an anthranilate synthase homolog. nih.gov Subsequently, PhzD, an isochorismatase, cleaves ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.gov Two molecules of a reactive intermediate derived from DHHA then undergo condensation to form the tricyclic phenazine core. nih.gov The final steps to yield PCA involve oxidation and, in the case of PCA, an oxidative decarboxylation. nih.gov The enzyme PhzG, a flavin-dependent oxidase, plays a crucial role in the final oxidation steps. nih.gov

Some bacteria, particularly Streptomyces species, produce phenazine-1,6-dicarboxylic acid (PDC) as their primary phenazine product. nih.govresearchgate.net The biosynthetic pathways for PCA and PDC share the same core enzymatic machinery up to the formation of the tricyclic intermediate, with the final product being determined by the subsequent enzymatic processing. nih.gov

EnzymeGeneFunction in PCA Biosynthesis
Anthranilate synthase component I homologphzEConverts chorismate to 2-amino-2-deoxyisochorismate (ADIC)
IsochorismatasephzDConverts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA)
DHHA isomerasephzFIsomerizes DHHA
Type II ketosteroid isomerase homologphzBCatalyzes the formation of the tricyclic phenazine scaffold
Flavin-dependent oxidasephzGCatalyzes the final oxidation steps to form PCA
Tryptophan synthase beta subunit homologphzAInvolved in the pathway, though its precise role can vary
Anthranilate synthase component II homologphzCProvides the amino group from glutamine for the initial reaction

Post-modification Enzymes and Structural Diversity in Biosynthesis

The vast structural diversity of phenazine natural products is primarily achieved through the action of post-modification enzymes that act on the initial phenazine scaffolds like PCA or PDC. acs.org These enzymes introduce a wide range of functional groups to the phenazine ring, including hydroxyl, methyl, amino, and carboxamide groups, leading to compounds with altered biological activities.

Enzymatic Hydroxylation and Methylation Mechanisms

Hydroxylation of the phenazine ring is a common modification catalyzed by monooxygenases. acs.org For instance, the enzyme PhzO is responsible for the hydroxylation of PCA to produce 2-hydroxyphenazine-1-carboxylic acid. nih.gov Another well-characterized hydroxylase is PhzS, which can hydroxylate PCA to form 1-hydroxyphenazine (B607933). nih.gov In some cases, hydroxylation can be followed by spontaneous or enzyme-catalyzed decarboxylation. nih.gov The biosynthesis of 6-hydroxyphenazine-1-carboxylic acid has also been reported, indicating that enzymatic hydroxylation can occur at various positions on the phenazine ring. acs.org

Methylation is another key modification, typically involving S-adenosylmethionine (SAM)-dependent methyltransferases. In the biosynthesis of the well-known phenazine pyocyanin, the enzyme PhzM, an N-methyltransferase, converts PCA to its N-methylated derivative in conjunction with the hydroxylase PhzS. nih.gov O-methylation of hydroxylated phenazines has also been observed, further expanding the chemical diversity of these compounds. acs.org

While the direct biosynthetic pathway for an amino group at the 6-position of the phenazine ring has not been extensively characterized, it is plausible that it could arise from the enzymatic modification of a precursor. One possibility is the amination of a hydroxylated intermediate, such as 6-hydroxyphenazine-1-carboxylic acid, a reaction that can be catalyzed by certain aminotransferases. The esterification of the carboxyl group at the 1-position to form a methyl ester could be achieved through the action of a carboxyl methyltransferase. Although enzymatic esterification of phenazines is not well-documented, lipases and esterases are known to catalyze such reactions in other contexts. nih.gov

Genetic and Metabolic Engineering Approaches for Phenazine Derivative Production

Advances in genetic and metabolic engineering have opened up new avenues for the production of novel and known phenazine derivatives with improved yields. nih.govmdpi.com These strategies often focus on several key areas:

Enhancing Precursor Supply: Increasing the intracellular pool of chorismate, the primary precursor for phenazine biosynthesis, is a common strategy to boost production. This can be achieved by overexpressing key enzymes in the shikimate pathway. frontiersin.orgnih.gov

Modification of Biosynthetic Pathways: The targeted knockout of genes encoding post-modification enzymes can lead to the accumulation of specific intermediates. For example, knocking out the phzO gene in Pseudomonas chlororaphis results in the accumulation of PCA. nih.gov Conversely, the introduction and expression of heterologous modification enzymes can be used to generate novel phenazine derivatives. mdpi.comacs.org This approach has been successfully used to produce terpenoid phenazines in P. chlororaphis by introducing a prenyltransferase. mdpi.com

Optimization of Fermentation Conditions: In addition to genetic modifications, optimizing fermentation parameters such as medium composition, temperature, and aeration can significantly enhance the production of phenazine compounds. frontiersin.org

Removal of Negative Regulators: The deletion of genes that act as repressors of phenazine biosynthesis can lead to increased production. nih.gov

These engineering strategies have been successfully applied to increase the production of PCA to gram-per-liter quantities. nih.gov By combining these approaches, it is feasible to engineer microbial cell factories for the high-level production of specific phenazine derivatives.

Engineering StrategyTargetOutcome
Overexpression of shikimate pathway genesIncreased chorismate supplyEnhanced PCA production
Knockout of phzO geneBlockade of PCA hydroxylationAccumulation of PCA
Heterologous expression of prenyltransferaseIntroduction of new modificationProduction of terpenoid phenazines
Deletion of negative regulator genes (e.g., psrA, rpeA)Derepression of phz operonIncreased PCN production

Regulatory Networks Governing Phenazine Biosynthesis in Microorganisms

The production of phenazines is a tightly regulated process, controlled by complex networks that integrate various environmental and cellular signals. This intricate regulation ensures that these metabolically expensive compounds are produced under appropriate conditions, such as high cell density and specific environmental niches.

A key regulatory mechanism is quorum sensing (QS) , a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. frontiersin.orgnih.gov In many phenazine-producing Pseudomonas species, the phz operon is under the control of a QS system. frontiersin.orgnih.gov This system typically involves the production of small signaling molecules, such as N-acyl-homoserine lactones (AHLs), which accumulate in the environment as the bacterial population grows. nih.gov Once a threshold concentration is reached, these molecules bind to a transcriptional regulator, which in turn activates the expression of the phz genes. frontiersin.orgnih.gov

Another critical regulatory network is the Gac/Rsm pathway . nih.govnih.gov This two-component system acts as a global regulator of secondary metabolism and other cellular processes. The GacS/GacA system controls the expression of small non-coding RNAs (sRNAs) that, in turn, regulate the activity of translational repressor proteins like RsmA and RsmE. nih.govnih.gov By modulating the activity of these repressors, the Gac/Rsm pathway can influence the expression of the phz operon and, consequently, phenazine production. nih.govnih.gov

In some bacteria, such as Pseudomonas aeruginosa, there are redundant phz operons that are differentially regulated, allowing for phenazine production under different environmental conditions. columbia.edupnas.org The interplay between these various regulatory networks creates a sophisticated system that fine-tunes phenazine biosynthesis in response to the dynamic environment of the microorganism.

Advanced Spectroscopic and Structural Characterization of Aminophenazine Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be established.

One-Dimensional NMR (¹H and ¹³C) Spectral Analysis

The structures of novel 6-aminophenazine-1-carboxylate derivatives have been successfully characterized using ¹H and ¹³C NMR spectroscopy. nih.govacs.org These one-dimensional techniques provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a representative compound in this class, provides distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. For instance, protons on the aromatic phenazine (B1670421) core are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the amino group (-NH₂) would appear as a broader signal, the chemical shift of which can be solvent and concentration-dependent. The methyl protons of the ester group (-OCH₃) would resonate in the upfield region (around δ 3.5-4.0 ppm) as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the phenazine ring system are typically observed in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the ester group is characteristically found further downfield (δ 160-180 ppm), while the methyl carbon of the ester appears in the upfield region (around δ 50-60 ppm).

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Methyl Aminophenazine-1-carboxylate Scaffold

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 9.0110 - 160
Amino Protons (-NH₂)Variable (broad)-
Ester Methyl Protons (-OCH₃)3.5 - 4.050 - 60
Ester Carbonyl Carbon (C=O)-160 - 180

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used for analysis.

Two-Dimensional NMR Techniques (HMQC, HMBC, H-H COSY)

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are employed. These techniques are particularly crucial in the structural confirmation of newly synthesized compounds and for distinguishing between isomers. nih.govacs.org

H-H Correlation Spectrometry (H-H COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal the connectivity of proton networks within the molecule, which is invaluable for tracing out the arrangement of substituents on the phenazine ring.

Heteronuclear Multiple-Quantum Coherence (HMQC): The HMQC (or its more modern counterpart, HSQC) spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal, simplifying the interpretation of both ¹H and ¹³C spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. For the characterization of novel aminophenazine-1-carboxylate derivatives, both standard mass spectrometry and high-resolution mass spectrometry (HRMS) are utilized. nih.govacs.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is crucial for confirming the successful synthesis of the target compound and for differentiating it from other potential products with the same nominal mass. The experimentally determined molecular weight is compared to the calculated theoretical mass for the proposed structure, with a close match providing strong evidence for the correct molecular formula.

Interactive Data Table: HRMS Data for a Representative Methyl Aminophenazine-1-carboxylate

Molecular FormulaCalculated Mass (m/z)Found Mass (m/z)
C₁₄H₁₁N₃O₂[M+H]⁺ 254.0924[M+H]⁺ 254.0921

Note: The data presented is hypothetical and representative of a typical HRMS result. The "[M+H]⁺" notation indicates the protonated molecular ion, which is commonly observed in electrospray ionization (ESI) mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the photophysical properties of molecules, including their ability to absorb and emit light. These properties are intrinsically linked to the electronic structure of the compound and can be influenced by factors such as solvent polarity and molecular conformation.

Intra-molecular Charge Transfer (ICT) Phenomena

Aminophenazine derivatives, with their electron-donating amino group and electron-withdrawing carboxylate and phenazine core, are expected to exhibit intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, an electron can be transferred from the electron-rich amino group to the electron-deficient parts of the molecule. This charge redistribution leads to an excited state with a larger dipole moment than the ground state.

The occurrence of ICT can be observed in the electronic spectra. The absorption and emission spectra of compounds exhibiting ICT are often sensitive to the polarity of the solvent. In more polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The study of phenothiazine derivatives, which are structurally related to phenazines, has shown that the nature of the excited state can be tuned between a planar intramolecular charge transfer (PICT) state, which is highly fluorescent, and a twisted intramolecular charge transfer (TICT) state, where fluorescence is often quenched. This demonstrates that subtle structural modifications can significantly impact the photophysical behavior of these systems.

Interactive Data Table: Expected Spectroscopic Behavior Indicative of ICT

Spectroscopic ParameterExpected Observation in Polar Solvents
Absorption Maximum (λabs)Minor shifts
Fluorescence Emission Maximum (λem)Significant red-shift (bathochromic shift)
Stokes Shift (λem - λabs)Increase
Fluorescence Quantum Yield (Φf)May decrease if a non-radiative TICT state is formed

Solvatochromic Effects on Photophysical Properties

The photophysical properties of many organic dyes, particularly those with donor-acceptor architectures, are highly sensitive to the polarity of their solvent environment. This phenomenon, known as solvatochromism, provides valuable insights into the electronic structure and intramolecular charge transfer (ICT) characteristics of a molecule. For aminophenazine carboxylates, the amino group acts as an electron donor and the phenazine-carboxylate moiety as an electron acceptor.

Research on a series of novel donor-acceptor based phenazine–amines showed that these compounds exhibit intramolecular charge transfer (ICT) transitions in their absorption spectra, and their emission maxima are significantly influenced by the solvent. For instance, in a study of related phenazine-amine dyes, emission maxima were observed to shift from the cyan-blue to the red region of the spectrum as the solvent was changed from nonpolar (toluene) to more polar environments (chloroform, DCM). rsc.org It is therefore highly probable that Methyl 6-aminophenazine-1-carboxylate would exhibit similar positive solvatochromism.

The expected solvatochromic behavior can be summarized in the following table, which illustrates the typical shifts in absorption (λabs) and emission (λem) maxima for a hypothetical aminophenazine carboxylate in solvents of varying polarity.

SolventPolarity (ET(30) kcal/mol)Expected λabs (nm)Expected λem (nm)Expected Stokes Shift (cm-1)
Toluene33.9~430-450~490-520~3500-4000
Chloroform39.1~440-460~530-560~4000-4500
Dichloromethane (DCM)41.1~450-470~550-580~4500-5000
Acetonitrile46.0~460-480~580-610~5000-5500

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Several studies have reported AIE characteristics in various phenazine derivatives. For example, a modular synthesis of phenazine-based luminogens demonstrated that these compounds exhibit AIE behavior in THF solutions with increasing water content. nih.gov The fluorescence intensity of these materials was observed to increase significantly upon aggregation. This suggests that the phenazine core can be a key component in designing AIE-active materials.

Given that this compound possesses a phenazine core with rotatable amino and carboxylate groups, it is a plausible candidate for exhibiting AIE. In dilute solutions, the intramolecular rotation of the C-N bond of the amino group and the C-C bond of the carboxylate group can provide non-radiative decay channels, leading to weak fluorescence. Upon aggregation in a poor solvent or in the solid state, these rotations would be restricted, potentially leading to a significant enhancement of fluorescence emission.

The AIE properties of phenazine derivatives are often investigated by studying their fluorescence in solvent mixtures of varying fractions, such as THF/water. A typical AIE experiment would likely show the following trend for a compound like this compound:

THF/Water Ratio (% Water)Aggregation StateExpected Relative Fluorescence Intensity
100/0DissolvedLow
80/20Slight AggregationModerate
60/40Moderate AggregationHigh
40/60Significant AggregationVery High
20/80Highly AggregatedMaximum

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

While a specific, fully assigned IR spectrum for this compound is not available, the expected vibrational modes can be predicted based on the known absorption regions of its functional groups: the amino group, the ester group (methyl carboxylate), and the phenazine aromatic system.

The key expected vibrational frequencies are detailed in the table below. This data is compiled from general spectroscopic tables and data for related compounds such as phenazine-1-carboxamide (B1678076). researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Expected Intensity
Amino (N-H)Asymmetric Stretch3400-3500Medium
Symmetric Stretch3300-3400Medium
Aromatic (C-H)Stretch3000-3100Medium-Weak
Out-of-plane Bend750-900Strong
Ester (C=O, C-O)Carbonyl (C=O) Stretch1700-1725Strong
C-O Stretch1150-1250Strong
Phenazine Ring (C=C, C=N)C=C Stretch1500-1600Medium-Strong
C=N Stretch1610-1650Medium-Strong

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm-1 region. The strong absorption band for the ester carbonyl (C=O) stretch is anticipated around 1700-1725 cm-1. The aromatic C=C and C=N stretching vibrations of the phenazine core will likely appear in the 1500-1650 cm-1 region, and the C-H out-of-plane bending vibrations will be present in the fingerprint region below 900 cm-1, providing information about the substitution pattern on the aromatic rings.

Computational and Theoretical Investigations of Aminophenazine Carboxylate Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. als-journal.comchemrxiv.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and dipole moments. mdpi.com For phenazine (B1670421) derivatives, DFT methods, particularly using hybrid functionals like B3LYP or M06-2X, are employed to optimize the ground-state geometry and elucidate the electronic characteristics that govern their behavior. acs.orgjksus.orgresearchgate.net These calculations are fundamental for subsequent analyses of the molecule's reactivity and spectroscopic properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. irjweb.comnumberanalytics.com

For Methyl 6-aminophenazine-1-carboxylate, the amino group, a strong electron-donating group, is expected to significantly raise the energy of the HOMO and localize its electron density primarily on the amino substituent and adjacent parts of the phenazine ring. rsc.org Conversely, the electron-withdrawing nature of the phenazine ring system and the methyl carboxylate group will lower the energy of the LUMO, with its density distributed over the heterocyclic core and the ester group. rsc.org This spatial separation of HOMO and LUMO is characteristic of a donor-acceptor molecule and leads to a relatively small HOMO-LUMO energy gap, suggesting higher reactivity and the presence of low-energy electronic transitions. numberanalytics.com A smaller energy gap is also associated with more efficient intersystem crossing, which is relevant for applications like photosensitizers. futaba-zaidan.org

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound
ParameterDescriptionExpected Influence on this compound
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity).Relatively high energy due to the electron-donating amino group. Density is localized on and around the amino group.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity).Relatively low energy due to the electron-withdrawing phenazine core and carboxylate group. Density is localized on the phenazine ring system.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO. Indicates chemical reactivity and the energy of the first electronic transition.A small gap is predicted, suggesting significant chemical reactivity and absorption of light at longer wavelengths (visible region).

The arrangement of functional groups in this compound suggests a significant potential for intramolecular charge transfer (ICT), a process where photoexcitation moves electron density from the donor (amino group) to the acceptor (phenazine-carboxylate moiety). rsc.org Computational methods can map this electron distribution and quantify the charge transfer.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the molecular surface. als-journal.com For this compound, MEP analysis would likely show a region of negative potential (electron-rich, nucleophilic) around the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, while regions of positive potential (electron-poor, electrophilic) would be expected over the hydrogen atoms of the amino group and parts of the phenazine ring.

Natural Bond Orbital (NBO) analysis provides a more quantitative picture by calculating atomic charges and analyzing donor-acceptor interactions within the molecule. jksus.orgnih.gov This analysis can confirm the charge delocalization and the extent of electron transfer from the lone pair of the amino nitrogen into the phenazine π-system. Spectrophotometric studies on similar donor-acceptor systems confirm the formation of charge-transfer complexes. researchgate.netnih.govnih.gov Upon excitation, Time-Dependent DFT (TD-DFT) calculations can model the excited state and show a significant shift in electron density, confirming the ICT character of the electronic transition. nih.gov

Quantum Chemical Parameters in Structure-Property Correlations

Beyond FMO analysis, a range of global reactivity descriptors derived from DFT calculations can be used to build quantitative structure-property relationships. mdpi.com These parameters provide a theoretical basis for predicting the reactivity and stability of molecules. irjweb.comnih.gov

Key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive). irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

Table 2: Key Quantum Chemical Reactivity Descriptors
DescriptorFormula (in terms of I and A)Significance
Ionization Potential (I)I ≈ -EHOMOEnergy needed to remove an electron; indicates electron-donating ability.
Electron Affinity (A)A ≈ -ELUMOEnergy released when accepting an electron; indicates electron-accepting ability.
Electronegativity (χ)χ = (I + A) / 2Overall ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer; measure of stability and reactivity.
Chemical Softness (S)S = 1 / (I - A)Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = (I + A)² / (4(I - A))Propensity to act as an electrophile.

Theoretical Studies on Excited-State Dynamics and Conformation-Dependent Luminescence

The photophysical properties of donor-acceptor phenazines, such as their fluorescence and potential for luminescence, are governed by the dynamics of their excited states. rsc.org Theoretical studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), are essential for modeling these processes. researchgate.netmdpi.comrsc.org

For this compound, excitation to the first singlet excited state (S1) is expected to have strong ICT character. The subsequent fate of this excited state determines the luminescence properties. The molecule can relax by emitting a photon (fluorescence), or it can undergo non-radiative decay or intersystem crossing (ISC) to a triplet state (T1). The energy gap between the S1 and T1 states (ΔEST) is a key factor; a small gap facilitates ISC, which is important for applications in photodynamic therapy and as photosensitizers. futaba-zaidan.org

Furthermore, the conformation of the molecule can significantly impact its luminescence. acs.org For example, rotation around the bond connecting the amino group to the phenazine ring can alter the degree of orbital overlap between the donor and acceptor moieties. In solution, molecular vibrations and rotations can lead to non-radiative decay pathways, quenching fluorescence. However, in a rigid environment (e.g., in a solid state or a viscous solvent), these motions can be restricted, potentially leading to enhanced emission—a phenomenon known as aggregation-induced emission (AIE), which has been observed in some phenazine-amine derivatives. rsc.org Computational modeling can explore the potential energy surfaces of the excited state along these conformational coordinates to rationalize such photophysical behaviors. acs.org

Solvation Effects in Theoretical Modeling of Phenazine Derivatives

Computational studies performed in the gas phase can differ significantly from experimental results obtained in solution. Therefore, incorporating the effects of the solvent is critical for accurate theoretical predictions. chemrxiv.org Solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used in conjunction with DFT calculations to simulate the influence of a solvent environment. acs.orgnih.gov

For donor-acceptor molecules like this compound, the solvent polarity can have a profound impact on the electronic structure and excited-state dynamics. rsc.org Key effects include:

Spectral Shifts: In polar solvents, the charge-separated ICT excited state is often more stabilized than the less polar ground state. This stabilization leads to a lowering of the excited state energy and results in a redshift (a shift to longer wavelengths) of the fluorescence emission spectrum as solvent polarity increases. rsc.org

Altered Excited-State Pathways: The nature of the solvent can dictate the dominant relaxation pathway of the excited state. Studies on similar phenazine derivatives have shown that in non-polar solvents, the molecule may relax via intersystem crossing to a triplet state. rsc.org In contrast, polar solvents can preferentially stabilize the ICT state, making charge transfer the dominant characteristic of the relaxed excited state. rsc.org

Redox Potentials: The dielectric constant of the solvent significantly influences the redox potentials of phenazine derivatives, with pronounced changes observed even among solvents with low to moderate polarity. rsc.org

Theoretical modeling that includes solvation effects is therefore indispensable for correctly interpreting experimental spectroscopic data and for designing phenazine derivatives with tailored photophysical properties for specific applications in different environments.

Reactivity Mechanisms and Electrochemical Behavior of Aminophenazine Carboxylates

Redox Chemistry of Phenazine (B1670421) Derivatives

Phenazines are nitrogen-containing heterocyclic compounds that are redox-active, meaning they can undergo reduction and oxidation reactions. nih.govnih.gov This ability to shuttle electrons is central to their biological and chemical functions. nih.gov The redox properties of phenazine derivatives, such as Methyl 6-aminophenazine-1-carboxylate, are influenced by the nature and position of substituents on the phenazine core. The presence of an electron-donating amino group and an electron-withdrawing methyl carboxylate group on the phenazine ring of this compound is expected to modulate its redox potential.

pH-Dependent Electrochemical Characterization (Cyclic, Differential Pulse, Square Wave Voltammetry)

The electrochemical behavior of phenazine derivatives is typically pH-dependent. dtu.dk Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed to study these compounds. dtu.dkmedwinpublishers.com For many phenazines, the redox process involves the transfer of two electrons and two protons in a single step in protic media. rsc.org

Table 1: Representative pH-Dependent Redox Potentials of a Generic Phenazine Derivative

pHAnodic Peak Potential (V)Cathodic Peak Potential (V)
2.00.150.10
4.00.050.00
6.0-0.05-0.10
8.0-0.15-0.20
10.0-0.25-0.30
12.0-0.35-0.40

This table presents illustrative data for a generic phenazine derivative to demonstrate the typical pH-dependent trend. Actual values for this compound may vary.

Electron Transfer Kinetics and Thermodynamic Parameters

The kinetics of electron transfer in phenazine derivatives can be studied using electrochemical methods. nih.gov The rate of electron transfer is an important factor in their function as electron shuttles in biological systems. nih.gov Thermodynamic parameters such as the Gibbs free energy of the redox reaction can also be determined from electrochemical data.

For this compound, the presence of the amino and methyl carboxylate groups would influence the stability of the reduced and oxidized forms, thereby affecting the thermodynamics of the redox process. The electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylate group would have opposing effects on the electron density of the phenazine ring, leading to a unique redox potential and electron transfer kinetics for this molecule.

Interactions with Metal Ions and Alternate Electron Acceptors (e.g., Ferric (Hydr)oxides, Molecular Oxygen)

Phenazine derivatives are known to interact with metal ions, which can be coordinated by the nitrogen atoms of the phenazine ring and other functional groups. omicsonline.org The amino and carboxylate groups of this compound provide potential coordination sites for metal ions. omicsonline.org

Reduced phenazines can act as electron donors to various electron acceptors. For instance, they can reductively dissolve ferric (hydr)oxides, a process that is important for iron acquisition by microorganisms. nih.gov The rate of this reaction is generally higher for phenazines with lower reduction potentials and at lower pH. nih.gov Reduced phenazines can also react with molecular oxygen, leading to the formation of reactive oxygen species (ROS). nih.govnih.gov The reactivity with oxygen can compete with other electron transfer reactions, such as the reduction of ferric (hydr)oxides. nih.gov

Mechanistic Insights into Biological Interactions (Academic Focus)

The biological activity of phenazine derivatives is often linked to their ability to interact with biomolecules and to modulate cellular processes.

Interference with Topoisomerase Activities and DNA Binding Modes

Some phenazine derivatives have been shown to act as topoisomerase inhibitors. nih.gov Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. nih.gov Inhibitors of these enzymes can lead to DNA damage and cell death, making them potential anticancer agents. nih.gov Phenazine derivatives can interfere with topoisomerase activity by intercalating into DNA or by stabilizing the covalent complex between the enzyme and DNA. nih.govnih.gov The planar aromatic structure of the phenazine ring is well-suited for intercalation between DNA base pairs.

While there is no direct evidence for this compound as a topoisomerase inhibitor, its structural similarity to other biologically active phenazines suggests that it could potentially exhibit such activity. nih.govnih.gov

Table 2: General DNA Binding Modes of Planar Aromatic Compounds

Binding ModeDescription
IntercalationInsertion of the planar molecule between the base pairs of the DNA double helix.
Groove BindingBinding of the molecule to the major or minor groove of the DNA.
Electrostatic InteractionInteraction of charged groups on the molecule with the phosphate (B84403) backbone of DNA.

Modulation of Cellular Redox States

The ability of this compound to undergo redox reactions suggests that it could potentially modulate cellular redox states, although specific studies are needed to confirm this.

Role as Signaling Molecules in Bacterial Systems

While specific studies on this compound as a signaling molecule in bacterial systems are not extensively detailed in the available research, the broader class of phenazine compounds, to which it belongs, is well-established for its role in bacterial communication and gene regulation. Phenazines produced by bacteria can act as signaling molecules that regulate the expression of genes involved in virulence, biofilm formation, and secondary metabolism. These molecules can influence the behavior and ecological fitness of the producing organism and surrounding microbial communities. nih.gov For instance, the parent compound, phenazine-1-carboxylic acid (PCA), is a known signaling molecule in Pseudomonas species.

The mechanism of action for phenazine signaling often involves their ability to undergo redox cycling, which can alter the intracellular redox state of bacterial cells. This change in the redox environment can then be sensed by various regulatory proteins, leading to downstream changes in gene expression. Given the structural similarity of this compound to other biologically active phenazines, it is plausible that it could also function as a signaling molecule, potentially influencing microbial consortia through similar redox-based mechanisms. However, dedicated research is required to elucidate its specific targets and effects within bacterial systems.

Mechanisms in Biofilm Formation and Eradication

The involvement of this compound in biofilm formation and eradication is an area of active investigation, with significant insights drawn from related phenazine compounds. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. nih.govresearchgate.net

Phenazines can have a dual role in biofilm dynamics. On one hand, compounds like phenazine-1-carboxylic acid (PCA) have been shown to promote biofilm development in organisms like Pseudomonas aeruginosa. nih.govnih.gov This is achieved by facilitating the acquisition of ferrous iron [Fe(II)], an essential nutrient that signals the transition from a motile, planktonic state to a sessile, biofilm state. nih.gov

On the other hand, various synthetic phenazine derivatives have been developed as potent biofilm-eradicating agents. nih.govnih.govresearchgate.net For example, certain halogenated phenazines have demonstrated significant activity against biofilms of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net These compounds can disrupt the biofilm matrix and kill the embedded persister cells, which are often tolerant to standard antibiotics. nih.govresearchgate.net A study on novel aminophenazine-1-carboxylate derivatives, which are structurally similar to this compound, showed that some of these compounds exhibited excellent fungicidal activities, suggesting a potential for broader anti-biofilm applications. nih.gov

Table 1: Effects of Various Phenazine Derivatives on Biofilm Activity

Compound/Derivative Organism Effect on Biofilm Reference
Phenazine-1-carboxylic acid (PCA) Pseudomonas aeruginosa Promotes biofilm formation nih.govnih.gov
Halogenated Phenazines (HPs) Methicillin-resistant Staphylococcus aureus (MRSA) Potent biofilm eradication nih.gov
6,8-ditrifluoromethyl-HP 15 Gram-positive pathogens Remarkable biofilm-killing potencies nih.govresearchgate.net

Reactive Oxygen Species (ROS) Generation Mechanisms

A key aspect of the biological activity of many phenazine derivatives is their ability to generate reactive oxygen species (ROS). evitachem.com ROS are highly reactive molecules, such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), that can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. nih.gov

The proposed mechanism for ROS generation by phenazines involves their capacity for redox cycling. evitachem.com In a biological environment, phenazines can be reduced by cellular reductants like NADPH. researchgate.netnih.gov The reduced form of the phenazine can then react with molecular oxygen to produce superoxide radicals. This process can occur repeatedly, leading to the continuous generation of ROS and the induction of oxidative stress within cells. evitachem.com This mechanism is believed to be a significant contributor to the antimicrobial and anticancer properties of some phenazines. evitachem.com For example, the virulence factor 1-hydroxyphenazine (B607933) (1-HP) has been shown to mediate the production of superoxide radicals under physiological conditions. researchgate.netnih.gov

While direct studies on ROS generation by this compound are limited, its phenazine core structure strongly suggests that it could participate in similar redox cycling reactions, leading to the production of ROS and subsequent biological effects. evitachem.com

Iron Acquisition Mechanisms in Microbial Systems

Iron is a critical nutrient for most microorganisms, but its availability in the environment is often limited, particularly in the insoluble ferric [Fe(III)] form. Many bacteria have evolved sophisticated mechanisms to acquire iron, including the secretion of siderophores and the utilization of redox-active compounds.

Phenazines, including the parent compound phenazine-1-carboxylic acid (PCA), play a significant role in iron acquisition for certain bacteria. nih.govnih.gov PCA can facilitate the reductive dissolution of Fe(III) minerals, converting ferric iron to the more soluble ferrous iron [Fe(II)]. nih.govnih.gov This Fe(II) can then be taken up by the bacteria through specific transport systems, such as the FeoB transporter in P. aeruginosa. nih.gov This phenazine-mediated iron acquisition strategy can supplement or even circumvent the need for siderophore production, especially in environments where siderophore-mediated uptake is inhibited. nih.govnih.gov By increasing the bioavailability of iron, phenazines can promote bacterial growth and are crucial for processes like biofilm formation that have a high iron demand. nih.gov

Given that this compound is a derivative of phenazine-1-carboxylic acid, it is plausible that it retains the ability to participate in the reduction of Fe(III), thereby contributing to microbial iron acquisition. The presence of the amino and methyl carboxylate groups may modulate its redox potential and solubility, potentially influencing its efficiency in this process. However, specific experimental verification of this role for this compound is needed.

Table 2: Research Findings on Phenazine-Mediated Iron Acquisition

Compound Organism Mechanism Key Finding Reference
Phenazine-1-carboxylic acid (PCA) Pseudomonas aeruginosa Reduction of Fe(III) to Fe(II) Promotes biofilm development by increasing bioavailable iron. nih.govnih.gov

Structure Activity Relationship Studies of Aminophenazine Carboxylates

Impact of Substituent Position and Nature on Molecular Activity

The placement and characteristics of substituent groups on the aminophenazine carboxylate scaffold are critical determinants of its biological activity. Research has shown that the position of the amino group itself influences the compound's properties. A series of novel 6-aminophenazine-1-, 7-aminophenazine-1-, and 8-aminophenazine-1-carboxylate derivatives were synthesized to evaluate their fungicidal activities. While most of the synthesized compounds showed low to moderate fungicidal activity against a range of fungi, specific derivatives exhibited excellent targeted activity, underscoring the importance of the amino group's location.

The nature of the substituent group, whether it is electron-donating or electron-withdrawing, also plays a significant role. Studies on related phenazine-1-carboxamides have demonstrated that the introduction of electron-donating groups tends to improve fungicidal activity. Furthermore, the position of these substituents on an attached benzene (B151609) ring was found to be crucial, with the order of bioactivity being ortho > para > meta. Small, lipophilic substituents such as methyl or chloro groups at the 9-position of phenazine-1-carboxamides were found to be the most potent inhibitors in anticancer studies nih.gov.

Halogen atoms are versatile substituents in medicinal chemistry, capable of influencing a molecule's steric profile, lipophilicity, and electronic properties through polar and hydrophobic interactions researchgate.net. In phenazine (B1670421) derivatives, halogenation can significantly impact biological activity. For instance, in a series of bis(phenazine-1-carboxamides), analogues with a chloro group at the 9-position were among the most potent growth inhibitors nih.gov.

The position of the halogen is critical. Systematic studies on other heterocyclic compounds, such as organoruthenium 8-hydroxyquinoline complexes, have explored the effect of varying halide substituents at different positions. While the impact on cytotoxic activity was found to be minor in that specific series, it highlights the common strategy of using halogenation to fine-tune molecular properties acs.org. The structural influence of halogens often increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which affects their ability to form halogen bonds and other non-covalent interactions nih.gov.

Alkyl and alkoxy groups are common modifications used to modulate the properties of bioactive molecules. Alkyl groups, being hydrophobic, can enhance lipophilicity, which may improve the ability of a compound to cross biological membranes . They also act as electron-donating groups through hyperconjugation, which can influence the electronic environment of the phenazine core . In studies of phenazine-1-carboxamides, derivatives containing electron-donating groups, such as a methoxy group (an alkoxy group), showed enhanced fungicidal activity, particularly when located at the ortho-position of an attached benzene ring.

The functional group at the 1-position of the phenazine ring, whether a carboxylate or an amide, is pivotal to the molecule's mechanism of action. The carboxylate group (or its ester form, as in Methyl 6-aminophenazine-1-carboxylate) is a key feature derived from the natural product phenazine-1-carboxylic acid (PCA), which has well-documented antimicrobial activity ekb.egmdpi.comnih.gov.

Converting the carboxylic acid to a phenazine-1-carboxamide (B1678076) creates a new class of derivatives with distinct biological activities, often explored for their anticancer properties. SAR studies on these amides show that the structure of the amide side chain is critical, with very limited tolerance for variation, suggesting a highly specific interaction with its biological target, likely DNA researchgate.net. The amide's N-H group can form crucial intramolecular hydrogen bonds with a nitrogen atom on the phenazine ring, influencing the molecule's conformation and bioactivity nih.gov. Complex investigations into phenazine-1-carboxylic acid phenylamides revealed that their ability to inhibit RNA synthesis was a key mechanism for their antibacterial action researchgate.net. This highlights that both carboxylate and amide moieties are not mere structural components but are actively involved in the molecular interactions that define the compound's biological profile.

Interactive Data Table: Fungicidal Activity of Aminophenazine-1-Carboxylate Derivatives

Below is a summary of fungicidal activity for selected aminophenazine-1-carboxylate derivatives against Physalospora piricola.

Compound IDAmino Group PositionR GroupInhibition Rate (%) at 50 µg/mL
IV-6a 6CH₃95.8
IV-6b 6C₂H₅92.4
IV-7a 7CH₃25.3
IV-7b 7C₂H₅21.7
IV-8a 8CH₃15.6
IV-8b 8C₂H₅12.3

Data synthesized from findings on aminophenazine-1-carboxylate derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For heterocyclic compounds similar to aminophenazines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed researchgate.netnih.govnih.govnanobioletters.comnih.govresearchgate.net. These methods generate 3D models that visualize the relationship between molecular properties and activity:

CoMFA : This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps indicate regions where bulky groups (steric) or specific charge distributions (electrostatic) would increase or decrease biological activity nih.govnanobioletters.comnih.govresearchgate.net.

CoMSIA : In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the types of interactions that are important for activity nih.govnanobioletters.comnih.govresearchgate.net.

In a typical 3D-QSAR study, a series of analogues is aligned based on a common scaffold. For aminophenazine carboxylates, the phenazine core would serve as the alignment template. The biological activity data (e.g., antifungal EC₅₀ values) are then correlated with the calculated molecular fields. A robust QSAR model, validated by statistical methods (e.g., cross-validation q² and non-cross-validated r² values), can then be used to guide the synthesis of new derivatives with potentially enhanced activity nih.govijpsdronline.com. For example, a QSAR study on quinoxaline derivatives, which are also N-heterocycles, provided key insights for designing more potent antifungal agents mdpi.com.

Correlation between Molecular Structure and Electrochemical Properties

The electrochemical properties of phenazine derivatives are fundamental to their biological activity and potential applications in materials science, such as in electrochemical sensors researchgate.net. The phenazine core is a redox-active system, and its reduction-oxidation (redox) potential can be tuned by the addition of various substituents.

The introduction of an amino group, as in this compound, is expected to significantly alter the electrochemical behavior compared to the unsubstituted phenazine core. Studies on the structurally similar 2-aminophenothiazine have shown that the amino group lowers the oxidation potential of the molecule, making it easier to oxidize. This property can enhance the efficiency of electron transfer processes.

The nature and position of other substituents further modulate these properties. A study on donor-acceptor based phenazine-amines demonstrated that the HOMO and LUMO energy levels, and consequently the electrochemical band gap, could be systematically influenced by modifying the donor group and the phenazine core rsc.org. Electron-withdrawing groups generally make oxidation more difficult (a more positive potential), while electron-donating groups facilitate it (a more negative potential) mdpi.com. This correlation is crucial, as the redox potential of these compounds often relates to their mechanism of action, which can involve the generation of reactive oxygen species or interference with biological electron transport chains.

Structure-Photophysical Property Correlations

The interaction of phenazine derivatives with light is another key area of study, with implications for their use as fluorescent probes or photosensitizers. The molecular structure, particularly the nature and position of substituents, dictates the photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes mdpi.com.

Donor-acceptor systems based on phenazine-amines have been shown to exhibit intramolecular charge transfer (ICT) transitions, leading to fluorescence in the cyan-blue to red region of the spectrum rsc.org. The specific emission wavelength and intensity are highly dependent on the strength of the donor and acceptor moieties and the polarity of the solvent. Some derivatives have also been observed to display aggregation-induced emission (AIE) features, where fluorescence is enhanced in the aggregated state rsc.org.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings, providing insights into the electronic transitions responsible for the observed absorption and emission spectra researchgate.net. By systematically modifying the substituents on the aminophenazine carboxylate scaffold, it is possible to tune the photophysical properties. For example, extending the π-conjugation or adding strong electron-donating or -withdrawing groups can shift the absorption and emission maxima, a principle that is widely used in the design of functional dyes and probes researchgate.net.

Emerging Research Applications of Phenazine Carboxylates in Chemical Systems

Development of Electrochemical Sensors and Biosensors for Analytical Detection

Phenazine (B1670421) derivatives are increasingly recognized for their potential in the development of sophisticated electrochemical sensors and biosensors. Their inherent redox activity allows them to act as effective electron mediators, facilitating the transfer of electrons between an analyte and an electrode surface. This property is crucial for the sensitive and selective detection of various chemical and biological species.

Research in this area has highlighted the use of phenazine compounds in creating sensors for a range of applications. For instance, phenazine-based sensors have been developed for monitoring metabolites, such as those secreted by the bacterium Pseudomonas aeruginosa, including phenazine-1-carboxylic acid (PCA) itself. nih.govnih.gov These sensors can operate through various electrochemical techniques, including cyclic voltammetry and square wave voltammetry, which leverage the redox characteristics of the phenazine core to generate a detectable signal. nih.gov The ability to modify the phenazine structure, such as by introducing carboxylate groups, allows for the fine-tuning of their electrochemical properties and solubility, enhancing their performance as mediators in aqueous environments. researchgate.netmq.edu.au

Detailed research findings indicate that the electrocatalytic effects of phenazine derivatives can significantly decrease the overpotential required for the detection of important analytes, thereby increasing the sensitivity and lowering the detection limit of the sensor. researchgate.netmq.edu.au Furthermore, the integration of phenazine compounds with nanomaterials, such as carbon nanotubes, has been shown to further improve the performance of these electrochemical sensors. researchgate.netmq.edu.au

Table 1: Examples of Phenazine Derivatives in Electrochemical Sensing

Phenazine Derivative Analyte Detected Key Finding
Phenazine-1-carboxylic acid (PCA) Bacterial metabolites Enables real-time monitoring of virulence factors. nih.gov
Pyocyanin (PYO) Bacterial metabolites High sensitivity achieved using redox cycling-based cyclic voltammetry. nih.gov
Polymeric phenazines Various small molecules Act as effective redox mediators, decreasing overpotential. researchgate.netmq.edu.au

Integration in Organic Photovoltaics and Optoelectronic Devices

The unique optical and electronic properties of phenazines make them promising candidates for use in organic photovoltaics (OPVs) and other optoelectronic devices. arkat-usa.orgresearchgate.net Their planar, aromatic structure facilitates π-π stacking and charge transport, which are essential characteristics for materials used in these applications. The ability of phenazine derivatives to absorb light in the visible range of the electromagnetic spectrum is a key attribute for their use as sensitizers in solar cells. arkat-usa.orgresearchgate.net

Researchers have synthesized and investigated various phenazine-based molecules as donor or acceptor materials in OPVs. By chemically modifying the phenazine core with different functional groups, including carboxylates, it is possible to tune the HOMO and LUMO energy levels to optimize the performance of the photovoltaic device. arkat-usa.org For example, the incorporation of electron-donating and electron-accepting moieties within the same molecule can lead to low bandgap materials that absorb a broader range of the solar spectrum. arkat-usa.org

Recent studies have focused on developing novel phenazine-based non-fullerene acceptors for organic solar cells. researchgate.net These materials have shown the potential to achieve high power conversion efficiencies. Theoretical and experimental investigations have demonstrated that the molecular geometry and electronic structure of phenazine derivatives are critical factors in determining their photovoltaic performance. arkat-usa.org

Table 2: Properties of Phenazine Derivatives in Photovoltaic Research

Phenazine Derivative Type Role in OPV Relevant Property
Phenazine-thiophene copolymers Donor-Acceptor material Tunable bandgap through control of dihedral angle. arkat-usa.org
Phenazine-based small molecules Non-fullerene acceptor Potential for high power conversion efficiency. researchgate.net

Utilization in Redox Flow Batteries for Energy Storage

Aqueous organic redox flow batteries (AORFBs) are an emerging technology for large-scale energy storage, and phenazine derivatives are being actively explored as promising anolyte materials. repec.orgmdpi.com Their ability to undergo reversible redox reactions, coupled with their chemical stability and the potential for high solubility in aqueous electrolytes, makes them attractive alternatives to traditional metal-based redox couples. researchgate.netdigitellinc.com

Molecular engineering of the phenazine structure is a key strategy for optimizing its performance in AORFBs. The introduction of functional groups, such as carboxylates and sulfonic acids, can significantly enhance the solubility of phenazine compounds in aqueous solutions, a critical factor for achieving high energy density. repec.orgresearchgate.netrsc.org For instance, derivatives like 7,8-dihydroxyphenazine-2-sulfonic acid have demonstrated high reversible capacities and excellent cycling stability. repec.org

Computational studies, using methods like density functional theory (DFT), have been employed to predict the redox potentials of a wide range of phenazine derivatives, guiding the rational design of new anolytes with improved performance characteristics. digitellinc.comrsc.org These studies have shown that the strategic placement of electron-donating or electron-withdrawing groups on the phenazine ring can effectively tune the redox potential. digitellinc.com Research has also demonstrated that phenazine-based AORFBs can exhibit high cell voltages and impressive capacity retention over numerous cycles. repec.orgresearchgate.net

Table 3: Performance of Phenazine Derivatives in Redox Flow Batteries

Phenazine Derivative Key Feature Performance Metric
7,8-dihydroxyphenazine-2-sulfonic acid High aqueous solubility Reversible anolyte capacity of 67 Ah L⁻¹ and 99.98% capacity retention per cycle. repec.org
Fused-ring benzo[a]hydroxyphenazine-7/8-carboxylic acid Improved stability Capacity retention rate of 99.986% per cycle. researchgate.net
Propionic-acid-functionalized phenazine High electron concentration Stable cycling at 2.0 M electron concentration. researchgate.net

Exploration as Corrosion Inhibitors

The potential of amine carboxylates as corrosion inhibitors for various metals is an active area of research. researchgate.netgoogle.com These compounds can form a protective film on the metal surface, thereby preventing contact with corrosive agents. The mechanism of inhibition often involves the adsorption of the inhibitor molecule onto the metal surface through heteroatoms like nitrogen and oxygen, which are present in amine and carboxylate functionalities.

The lone pair of electrons on the nitrogen atom of the amino group and the charged carboxylate group can facilitate strong adsorption onto the metal surface, leading to the formation of a stable, protective barrier. The aromatic phenazine structure could further enhance this protective effect through π-electron interactions with the metal's d-orbitals. Further research is needed to specifically evaluate the corrosion inhibition properties of Methyl 6-aminophenazine-1-carboxylate and related phenazine derivatives.

Future Research Directions and Challenges in Aminophenazine Carboxylate Chemistry

Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Engineering Strategies

A primary challenge and opportunity in phenazine (B1670421) research lies in understanding and manipulating their biosynthesis. While the core pathway originating from the shikimate pathway is known, many tailoring enzymes and derivatization routes, especially for more complex phenazines, remain undiscovered. escholarship.orgacs.org Future work will focus on genome mining of phenazine-producing microorganisms to identify novel biosynthetic gene clusters. escholarship.org The elucidation of these pathways is crucial for producing a wider array of natural phenazine analogs.

Metabolic engineering presents a powerful strategy to overcome the low titers often associated with natural phenazine production. escholarship.orgacs.org Current strategies have successfully increased yields of compounds like phenazine-1-carboxylic acid (PCA) and phenazine-1-carboxamide (B1678076) (PCN) in host organisms such as Pseudomonas chlororaphis. nih.govfrontiersin.org Future approaches will likely involve:

Population Genomics: Using genome-wide association studies (mGWAS) across diverse phenazine-producing strains to identify non-intuitive genetic targets for engineering, such as transporters and transcriptional regulators. escholarship.orgnih.gov

Pathway Optimization: Enhancing the flux through precursor pathways, like the shikimate pathway, by overexpressing key enzymes or knocking out competing pathways to increase the supply of building blocks for phenazine synthesis. nih.govfrontiersin.org

Synthetic Biology: Constructing artificial or heterologous biosynthetic pathways in well-characterized hosts like E. coli to produce novel phenazine derivatives that are not found in nature. acs.orgnih.gov This could involve combining genes from different organisms to create unique molecular structures.

These efforts aim to develop robust microbial cell factories capable of producing specific aminophenazine carboxylates and other derivatives on an industrial scale, providing a sustainable alternative to complex chemical synthesis. nih.gov

Rational Design and Synthesis of Novel Phenazine Architectures with Tunable Properties

The synthetic versatility of the phenazine scaffold allows for the rational design of novel molecules with precisely tuned properties. The electronic and steric characteristics of substituents on the phenazine core dictate its chemical behavior, making it highly adaptable for various applications. researchgate.netrsc.org

Future research in this area will focus on:

Modular Synthesis: Developing more efficient and modular synthetic routes that allow for the easy diversification of the phenazine core. This enables the creation of large libraries of compounds with varied functional groups at different positions for structure-activity relationship (SAR) studies. mdpi.com

Targeted Functionality: Designing phenazine derivatives for specific purposes. This includes creating halogenated phenazines with enhanced antibacterial activity or developing prodrugs that are activated by specific enzymes within target pathogens. nih.govmdpi.com

Fused Architectures: Exploring the synthesis of fused aryl phenazine derivatives, which have shown significant potential as anticancer agents. mdpi.com The design of these larger, planar systems is based on their ability to intercalate with DNA. mdpi.com

The goal is to move beyond serendipitous discovery and toward a paradigm where phenazine architectures are designed from the ground up to possess specific electronic, optical, or biological properties.

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and development of new phenazine-based materials. Techniques like Density Functional Theory (DFT) and machine learning (ML) are enabling the high-throughput screening of virtual compound libraries, saving significant experimental time and resources. nih.govnih.govrsc.org

Key future directions in computational chemistry for phenazines include:

Predictive Property Modeling: Using DFT and ML models to accurately predict the redox potentials, solubility, and stability of novel phenazine derivatives. nih.govnih.govrsc.org This is particularly valuable for designing high-performance organic electronic materials, such as electrolytes for redox flow batteries. rsc.orgrsc.org

Mechanism Elucidation: Employing computational methods to understand the reaction mechanisms of phenazine-modifying enzymes and to elucidate the mode of action of bioactive phenazine compounds at a molecular level.

Hybrid DFT-ML Approaches: Developing sophisticated hybrid models that leverage the accuracy of DFT with the speed of machine learning. These models can be trained on relatively small, computationally generated datasets to predict the properties of vast, unexplored chemical spaces of phenazine derivatives with high accuracy. nih.govnih.govacs.orgacs.org

These in silico approaches will guide synthetic efforts by prioritizing candidates with the highest probability of success, streamlining the entire material design pipeline.

Development of Multifunctional Phenazine Derivatives for Integrated Chemical Systems

The unique properties of phenazines make them ideal components for multifunctional materials and integrated chemical systems. Their redox activity is central to this, but their photophysical and chemical characteristics are also being exploited.

Future research will focus on integrating phenazine units into larger, more complex systems:

Redox-Active Polymers: Incorporating phenazine derivatives as redox-active centers into high-performance polymers, such as poly(aryl ether sulfone). nih.govresearchgate.net These materials exhibit excellent electrochemical stability and can function as both electrochromic materials and organic battery cathodes. nih.govresearchgate.net

Covalent Organic Frameworks (COFs): Using phenazine-containing building blocks to construct highly porous and crystalline COFs. acs.org The integration of redox-active phenazine units into a stable, porous framework creates materials with exceptional performance as electrodes for lithium-ion batteries and supercapacitors. acs.org

Optical Sensing: Designing functionalized phenazine derivatives that act as fluorescent probes for detecting specific ions or molecules. researchgate.net Their favorable photophysical properties can be modulated by the binding of an analyte, leading to a detectable change in fluorescence.

The development of these materials relies on the ability to combine the specific functions of the phenazine core with the structural and processing advantages of polymers or frameworks, leading to synergistic properties.

Methodological Advancements in High-Throughput Synthesis and Characterization Techniques

To explore the vast chemical space of possible phenazine derivatives, advancements in high-throughput synthesis and characterization are essential. While traditional synthetic methods can be laborious, modern approaches are needed to accelerate the discovery of new compounds with desirable properties.

Future efforts in this domain will include:

Parallel Synthesis: Utilizing parallel synthesis strategies to rapidly generate focused libraries of phenazine derivatives. For example, coupling a variety of commercially available amines with different phenazine-1-carboxylic acid scaffolds can quickly produce a diverse set of amides for biological screening.

High-Throughput Screening: Coupling high-throughput synthesis with automated screening assays to quickly evaluate the biological or material properties of large compound libraries.

Computational High-Throughput Screening: As a precursor to synthesis, applying high-throughput DFT calculations to screen virtual libraries of thousands of potential phenazine derivatives. rsc.org This computational approach can rapidly identify promising candidates for specific applications, such as organic batteries, by predicting their key properties like redox potential. rsc.org

These methodological advancements will significantly increase the pace of discovery, allowing researchers to more efficiently navigate the extensive landscape of phenazine chemistry and identify lead compounds for a wide range of applications.

Data Tables

Table 1: Physicochemical Properties of Methyl 6-aminophenazine-1-carboxylate

PropertyValue
Molecular Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26 g/mol
Appearance Typically a crystalline solid
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water
Stability Generally stable under standard laboratory conditions

Data sourced from publicly available chemical supplier information. evitachem.com

Q & A

Q. How to resolve discrepancies in crystallographic vs. computational bond-length predictions?

  • Methodological Answer : Compare experimental (X-ray) bond lengths with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects or inadequate basis sets. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. Why might synthetic yields vary between labs, and how can this be mitigated?

  • Methodological Answer : Variability arises from trace moisture, oxygen sensitivity, or catalyst lot differences. Standardize protocols using anhydrous solvents (molecular sieves) and inert atmospheres. Report yields with detailed reaction conditions (e.g., ramp rates, stirring speed) .

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